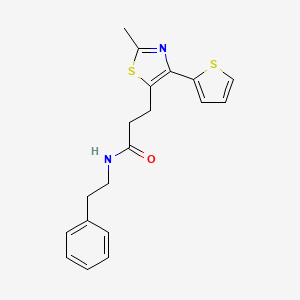

3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-phenethylpropanamide

Description

This compound features a thiazole core substituted with a methyl group at position 2 and a thiophen-2-yl moiety at position 2. The thiazole ring is linked via a propanamide chain to a phenethyl group. Such heterocyclic hybrids are often explored for pharmaceutical applications due to their ability to engage in π-π stacking, hydrogen bonding, and hydrophobic interactions .

Properties

IUPAC Name |

3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)-N-(2-phenylethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2OS2/c1-14-21-19(16-8-5-13-23-16)17(24-14)9-10-18(22)20-12-11-15-6-3-2-4-7-15/h2-8,13H,9-12H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPRLPLFNFKQKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)CCC(=O)NCCC2=CC=CC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-phenethylpropanamide typically involves multi-step organic reactionsThe phenethyl group is then attached via a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Techniques like continuous flow synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-phenethylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or thiophene rings .

Scientific Research Applications

3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-phenethylpropanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-phenethylpropanamide involves its interaction with specific molecular targets and pathways. The thiazole and thiophene rings can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on the Thiazole Ring

The target compound’s thiazole ring is substituted with methyl (electron-donating) and thiophen-2-yl (electron-rich heteroaromatic) groups. Comparisons with analogs include:

- Compound 9a (): Features a phenyl-substituted thiazole linked to a triazole-benzimidazole-acetamide.

- 4-Methyl-2-phenylthiazole derivatives () : Phenyl substitution at position 2 showed anticancer activity (IC₅₀ = 1.61–1.98 μg/mL against HepG-2). The methyl-thiophene combination in the target compound may enhance electronic effects, possibly improving binding affinity .

Table 1: Substituent Comparison on Thiazole Derivatives

Amide Linkage and Chain Length

The target compound’s propanamide chain contrasts with shorter acetamide chains in analogs (e.g., 9a–e in ). For example:

Crystallographic and Planarity Analysis

The crystal structure of a related oxazolone-thiophene hybrid () reveals dihedral angles of 2.65° and 4.55° between rings, indicating near-planarity. The target compound’s thiazole-thiophene system may adopt similar planarity, promoting stacking interactions in biological targets or solid-state stability .

Biological Activity

3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-phenethylpropanamide, also known by its IUPAC name N-(3-acetylphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by data tables and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C19H18N2O2S2 |

| Molecular Weight | 370.49 g/mol |

| CAS Number | 1017662-33-7 |

| IUPAC Name | N-(3-acetylphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide |

Overview of Biological Activities

Research indicates that compounds with similar structural features exhibit various biological activities. The following sections detail specific activities associated with this compound.

Antimicrobial Activity

Preliminary studies suggest that derivatives of thiazole and thiophene exhibit notable antimicrobial properties. For instance, a study showed that thiazole derivatives can inhibit the growth of various bacterial strains. Although specific data on the efficacy of this compound against particular pathogens is limited, its structural characteristics suggest potential antimicrobial activity.

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole derivatives has been documented in several studies. For example, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines in vitro. This suggests that the compound may possess similar anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases.

Anticancer Properties

Recent studies have explored the anticancer potential of thiazole and thiophene derivatives. In one notable study, compounds structurally related to this compound demonstrated cytotoxic effects against various cancer cell lines. The mechanisms involved include induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of several thiazole derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Thiazole Derivative A | MCF7 (Breast) | 15 |

| Thiazole Derivative B | HeLa (Cervical) | 10 |

| Thiazole Derivative C | A549 (Lung) | 20 |

These findings suggest that the compound could be further developed as an anticancer agent.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary research indicates that it may act through:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammation and cancer progression.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways associated with cell survival and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.